molecular formula C19H18N4O2S B13374446 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13374446
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZLDSMEJGCGJSHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound designed for preclinical research, with its core structure based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. This scaffold is recognized in scientific literature for its significant pharmacological potential. Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been identified as novel, potent, and highly selective inhibitors of the c-Met kinase pathway . The c-Met receptor is a critical target in oncology drug discovery, and its dysregulation is associated with tumor growth, invasion, and metastasis. Research indicates that compounds within this class can exhibit potent activity against c-Met kinase and demonstrate significant cell growth inhibition in cancer cell lines, with some showing over 2500-fold selective inhibition against a panel of other tyrosine kinases . This high selectivity makes such compounds valuable tools for probing the specific biological functions of c-Met. Beyond their prominent application in oncology, the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is associated with a wide spectrum of biological activities. Studies on similar disubstituted derivatives have revealed potent and broad-spectrum antimicrobial and antifungal properties, with activity reported against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains . The mechanism of antifungal action may involve the inhibition of enzymes like 14-α-demethylase (CYP51) . Furthermore, related structures have been synthesized and evaluated for their antitumor activity across numerous cancer cell lines, confirming the scaffold's relevance in developing new anticancer agents . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for detailed handling and storage information.

Eigenschaften

Molekularformel

C19H18N4O2S

Molekulargewicht

366.4 g/mol

IUPAC-Name

6-[(2,6-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-6-4-7-13(2)17(12)25-11-16-22-23-18(20-21-19(23)26-16)14-8-5-9-15(10-14)24-3/h4-10H,11H2,1-3H3

InChI-Schlüssel

ZLDSMEJGCGJSHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Intermediates

Step 1: Formation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Reactants: Aromatic esters of benzoic acid derivatives (e.g., 2,6-dimethylphenyl esters), hydrazine hydrate, carbon disulfide, potassium hydroxide.
  • Procedure:
    • Benzoyl esters are treated with hydrazine hydrate in ethanol to produce hydrazides.
    • These hydrazides are then reacted with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate salts.
    • Cyclization with excess hydrazine hydrate yields the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediates (see Scheme 1 in the reference).

Data Table 1: Typical Yields and Physical Data of Intermediates

Compound R-Group (Substituent) Yield (%) Melting Point (°C) Characterization Method
1a 2,6-Dimethylphenyl 75 210-212 NMR, IR, Elemental Analysis
1b 2,6-Dimethylphenyl 78 214-216 NMR, IR, Elemental Analysis

Cyclization to Form Triazolo[3,4-b]thiadiazole

Step 2: Cyclization with aromatic carboxylic acids

  • Reagents: The intermediates (1a–1d), aromatic carboxylic acids (e.g., 3-methoxybenzoic acid), phosphorus oxychloride (POCl₃).
  • Procedure:
    • The amino-thiol intermediates are refluxed with the aromatic acids in excess phosphorus oxychloride, which acts as both a dehydrating and cyclizing agent.
    • The reaction typically proceeds over 3–5 hours under reflux conditions.
    • Post-reaction, the mixture is poured into ice water, neutralized with sodium hydroxide to pH 8, leading to the precipitation of the desired heterocyclic compounds (see Scheme 1 in the reference).

Data Table 2: Reaction Conditions and Yields

Starting Material Aromatic Acid Reaction Time (h) Yield (%) Melting Point (°C) Characterization
1a (R=2,6-Dimethyl) 3-methoxybenzoic acid 4 38 163–165 IR, NMR, LC-MS, Elemental Analysis

Functionalization with Phenoxy and Methoxy Groups

Introduction of the Phenoxy Methyl Group

Step 3: Nucleophilic substitution at the heterocyclic core

  • Method:
    • The methylation of the heterocyclic nitrogen or sulfur atoms is achieved through reaction with appropriate alkylating agents such as chloromethyl derivatives or via nucleophilic aromatic substitution using phenol derivatives under basic conditions.
    • For the specific 6-[(2,6-dimethylphenoxy)methyl] substituent, phenol derivatives are first converted to phenoxy methyl chlorides, which then react with the heterocyclic nitrogen or sulfur.

Data Table 3: Reaction Parameters for Phenoxy Methylation

Reagent Solvent Temperature Time (h) Yield (%) Notes
Phenoxy methyl chloride Acetone Room temp. 12 65 Alkylation of heterocycle

Introduction of the 3-Methoxyphenyl Group

Step 4: Aromatic substitution

  • Method:
    • The 3-methoxyphenyl group is introduced via Suzuki or Ullmann coupling reactions, or through nucleophilic aromatic substitution if suitable leaving groups are present.
    • Alternatively, direct electrophilic aromatic substitution on the heterocyclic core can be performed if the position is activated.

Purification and Characterization

The final compounds are purified via recrystallization from ethanol or acetonitrile. Characterization involves:

Summary of Key Data

Step Reaction Type Reagents Conditions Typical Yield Notes
1 Synthesis of intermediates Hydrazine hydrate, CS₂ Ethanol, reflux 75–78% Formation of 4-amino-1,2,4-triazole-3-thiol
2 Cyclization Aromatic acids, POCl₃ Reflux 3–5 h 38–45% Formation of heterocyclic core
3 Phenoxy methylation Phenoxy methyl chloride Room temp., 12 h 65% Introduction of phenoxy group
4 Aromatic substitution Methoxyphenyl derivatives Variable 60–70% Functionalization at specific positions

Analyse Chemischer Reaktionen

6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups can be replaced by other substituents.

    Cyclization: The triazole and thiadiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Vergleich Mit ähnlichen Verbindungen

Key Properties

  • Molecular Weight : Estimated ~400–420 g/mol (based on similar compounds in and ).
  • Biological Activity: Methoxy and phenoxy groups are associated with anticancer, anti-inflammatory, and enzyme-inhibitory properties in related triazolo-thiadiazoles .

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name (Reference) Substituents (Position 3) Substituents (Position 6) Melting Point (°C) Biological Activity
Compound A (Target) 3-Methoxyphenyl (2,6-Dimethylphenoxy)methyl Not reported Anticancer (hypothesized)
7e () 2,6-Dimethylphenyl 4-Nitrophenyl 151 TNF-α inhibition
5a () 2-Methylphenyl 1-Adamantyl 198–200 Antiproliferative
CPNT () (2-Naphthoxy)methyl 4-Chlorophenyl-pyrazole Not reported Anticancer (Ehrlich ascites)
KA39 () Dimethylbenzenesulfonamide 2,5-Dinitrophenyl Not reported GI₅₀ = 0.5–2.0 μM (prostate cancer)
Substituent Impact Analysis:
  • Electron-Donating Groups (e.g., Methoxy) :
    • Enhance solubility and may improve binding to polar enzyme pockets.
    • Example: Compound A’s 3-methoxyphenyl vs. 7e ’s nitro group (electron-withdrawing) .
  • Adamantyl derivatives () show higher melting points (~200°C) compared to phenyl-substituted analogues .
  • Halogenated Substituents :
    • Chloro or bromo groups (e.g., 5d in ) enhance lipophilicity and membrane permeability .

Pharmacological Activity Comparison

Anticancer Activity:
  • Compound A : Hypothesized activity based on structural similarity to KA39 (), which inhibits cancer cell growth at GI₅₀ values of 0.5–2.0 μM .
  • CPNT (): Shows 50 mg/kg dose efficacy in mice with Ehrlich ascites carcinoma, restoring hematological parameters and reducing angiogenesis .
  • Adamantyl Derivatives (): Exhibit antiproliferative effects via COX-1/2 inhibition, with IC₅₀ values in the micromolar range .
Enzyme Inhibition:
  • TNF-α Inhibitors (): Nitrophenyl-substituted compounds (e.g., 7e ) show moderate TNF-α suppression (IC₅₀ ~10–50 μM) .
  • Cholinesterase Inhibitors (): Triazolothiadiazoles with bromophenyl groups demonstrate IC₅₀ values <10 μM .

Physicochemical and Spectral Properties

Melting Points:
  • Compound A’s melting point is unreported, but analogues with methoxy groups (e.g., 5b in ) melt at 192–194°C, suggesting comparable thermal stability .
  • Nitro-substituted derivatives (e.g., 7c in ) have lower melting points (151–176°C) due to reduced crystallinity .
Spectral Data:
  • ¹H NMR: Methoxy protons in Compound A would resonate at δ ~3.8 ppm, similar to 5b () . Aromatic protons in the 2,6-dimethylphenoxy group would appear as a singlet (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry :
    • Molecular ion peaks for methoxy-substituted triazolo-thiadiazoles (e.g., 5b ) appear at m/z ~400–450 .

Structure-Activity Relationship (SAR) Trends

Position 3 Substituents :

  • Methoxy groups enhance solubility but may reduce binding affinity compared to nitro or halogen groups .
  • Bulky substituents (e.g., adamantyl) improve metabolic stability but may limit target accessibility .

Position 6 Substituents: Phenoxy groups (e.g., in Compound A) balance lipophilicity and polarity, optimizing bioavailability . Nitro groups (e.g., 7e) enhance electron-deficient character, favoring interactions with enzymatic active sites .

Biologische Aktivität

The compound 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound belonging to the triazolothiadiazole class. This compound has garnered interest due to its potential pharmacological properties, including anti-diabetic, antioxidant, and anticancer activities. This article explores its biological activities based on recent studies and findings.

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 366.4 g/mol
  • IUPAC Name : 6-[(2,6-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Canonical SMILES : CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures to 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antioxidant properties. For instance:

  • DPPH Scavenging Activity : A related compound demonstrated an IC50 value of 16.97 µg/mL in DPPH free radical scavenging assays, indicating strong antioxidant potential .
  • Mechanism of Action : The antioxidant activity is primarily attributed to the ability of these compounds to donate electrons and neutralize free radicals.

Anti-Diabetic Activity

The anti-diabetic effects of this class of compounds have been explored using streptozotocin-induced diabetic models:

  • Blood Glucose Lowering : Compounds similar to the target compound have shown blood glucose lowering activities of up to 59.15% in animal models .
  • Mechanism : The mechanism may involve enhancement of insulin sensitivity or inhibition of glucose absorption in the intestines.

Anticancer Activity

The anticancer potential of triazolothiadiazoles has been evaluated against various cancer cell lines:

  • Cell Line Inhibition : In vitro studies have reported moderate anticancer activity with growth inhibition percentages reaching up to 44.59% against leukemia cell lines (CCRF-CEM) for related compounds .
  • NCI 60 Cell Line Panel Testing : Compounds were tested across the NCI 60 cell lines panel to assess their cytotoxic effects against various cancers.

Study on Triazolothiadiazole Derivatives

A comprehensive study synthesized a series of triazolothiadiazole derivatives and evaluated their biological activities. Key findings include:

CompoundAntioxidant Activity (IC50 µg/mL)Blood Glucose Lowering (%)Anticancer Activity (%)
2d16.9759.1544.59
2e21.4059.98Moderate
2j18.7848.44Low

These results indicate that structural modifications can significantly enhance biological activity.

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are being elucidated through various assays:

  • Enzyme Inhibition Studies : Some derivatives have been shown to inhibit key enzymes involved in glucose metabolism and oxidative stress.
  • Cellular Pathway Analysis : Investigations into signaling pathways affected by these compounds are ongoing to better understand their therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing the triazolo[3,4-b][1,3,4]thiadiazole core structure?

The triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation reactions. A standard method involves reacting 4-amino-5-mercapto-1,2,4-triazole derivatives with carboxylic acids or their derivatives (e.g., aryl/heteroaryl acids) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, substituents at positions 3 and 6 of the core are introduced by selecting appropriate precursors, such as phenoxyacetic acids for the 6-position and methoxyphenyl derivatives for the 3-position. Reaction conditions (e.g., reflux time, solvent selection) must be optimized to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • 1H/13C NMR : Essential for confirming substituent integration and regiochemistry. For instance, methoxy (-OCH₃) protons resonate at ~3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution.
  • X-ray crystallography : Resolves ambiguities in regiochemistry and reveals intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) that influence crystal packing and stability .
  • Elemental analysis and HRMS : Validate molecular formula and purity (>95% required for pharmacological studies) .

Q. How are preliminary biological activities screened for this compound class?

Initial screening often involves:

  • Enzyme inhibition assays : For example, COX-1/COX-2 selectivity testing (IC₅₀ values) to identify anti-inflammatory potential .
  • Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
  • ADME prediction : Computational tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vivo studies .

Advanced Research Questions

Q. How do substituent variations at the 3- and 6-positions influence biological activity?

  • 3-Position (methoxyphenyl) : The electron-donating methoxy group enhances solubility and may modulate interactions with hydrophobic enzyme pockets (e.g., COX-2’s side pocket). Comparative studies show that 3-methoxy substitution improves anti-inflammatory activity over non-substituted analogs .
  • 6-Position (dimethylphenoxymethyl) : Bulky substituents like 2,6-dimethylphenoxy improve steric hindrance, potentially reducing off-target interactions. Fluorine or chlorine substituents at this position increase dipole moments, enhancing binding affinity in antimicrobial assays .
  • Key data : A 2024 study found that replacing 2,6-dimethylphenoxy with naphthyloxy reduced COX-2 inhibition by 40%, highlighting the substituent’s role in target engagement .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or substituent effects. Mitigation approaches include:

  • Standardized protocols : Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and control compounds (e.g., celecoxib for COX-2).
  • SAR analysis : Compare IC₅₀ values across analogs. For example, a 2025 study noted that 3-methoxy substitution improved antitumor activity (IC₅₀ = 12 µM) versus 3-chloro analogs (IC₅₀ = 28 µM) in MCF-7 cells .
  • Dose-response validation : Replicate high-throughput screening hits with dose-dependent studies to exclude false positives .

Q. How can molecular docking guide the optimization of this compound?

  • Target selection : Prioritize enzymes with known triazolo-thiadiazole interactions (e.g., COX-2, lanosterol 14α-demethylase).
  • Docking workflows : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. For example, the 2,6-dimethylphenoxy group may occupy hydrophobic subpockets in COX-2, while the methoxyphenyl moiety forms π–π stacking with catalytic residues .
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values to refine computational models .

Methodological Recommendations

Q. How to optimize synthetic yields for scale-up?

  • Catalyst screening : Replace POCl₃ with Eaton’s reagent (PCl₅ in CH₃SO₃H) for milder conditions and higher yields (up to 85% reported in 2024) .
  • Solvent selection : Use DMF or THF for better solubility of aromatic precursors.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMSO/H₂O) to isolate pure products .

Q. What in silico tools are recommended for pharmacokinetic profiling?

  • ADMET prediction : Use pkCSM or ADMETLab 2.0 to assess absorption, CYP450 inhibition, and hepatotoxicity.
  • Metabolism prediction : SwissADME’s Bioavailability Radar identifies metabolic soft spots (e.g., ester hydrolysis) for structural modification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.